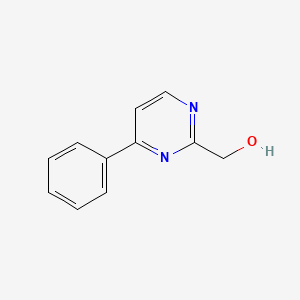

2-(Hydroxymethyl)-4-phenylpyrimidine

Description

2-(Hydroxymethyl)-4-phenylpyrimidine is a pyrimidine derivative featuring a hydroxymethyl (–CH2OH) substituent at the 2-position and a phenyl group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, which may improve solubility and bioavailability compared to non-polar analogs . While spectroscopic and electronic properties of 4-phenylpyrimidine (4-PPy) derivatives have been understudied (as noted in ), theoretical and experimental studies on similar compounds suggest that substituents significantly influence reactivity, stability, and pharmacological activity.

Properties

IUPAC Name |

(4-phenylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-12-7-6-10(13-11)9-4-2-1-3-5-9/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFPJGTXRIKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpyrimidine with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the second position. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C)

Solvent: Polar solvents such as ethanol or methanol

Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-4-phenylpyrimidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: 2-Formyl-4-phenylpyrimidine or 2-Carboxy-4-phenylpyrimidine

Reduction: 2-Methyl-4-phenylpyrimidine

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(Hydroxymethyl)-4-phenylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of 2-(hydroxymethyl)-4-phenylpyrimidine and its analogs. Key compounds include derivatives with variations in substituent type (e.g., nitro, amino, thio, chloro) and position.

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Reactivity: Electron-donating groups (e.g., –CH2OH, –OCH3) improve solubility and hydrogen-bonding interactions, making derivatives like 2-(hydroxymethyl)-4-phenylpyrimidine favorable for drug delivery . Electron-withdrawing groups (e.g., –NO2, –Cl) enhance electrophilicity, enabling covalent binding to biological targets. For example, 2-chloro-4-(thiophenyl)pyrimidine acts as a warhead in covalent inhibitors .

Conformational Stability :

- Theoretical studies on 2-(4-nitrophenyl)-4-phenylpyrimidine reveal that conformer stability correlates with minimized steric hindrance and global energy states. The hydroxymethyl analog likely adopts a similar low-energy conformation .

Pharmacological Potential: Pyrimidines with amino groups (e.g., 5-phenylpyrimidine-2,4-diamine) exhibit antiviral and anticancer activity due to interactions with DNA/RNA synthesis pathways . Hydroxymethyl-substituted derivatives may serve as prodrug intermediates, leveraging metabolic activation for targeted release .

Biological Activity

2-(Hydroxymethyl)-4-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Hydroxymethyl)-4-phenylpyrimidine can be represented as follows:

This compound features a pyrimidine ring substituted with a hydroxymethyl group and a phenyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that 2-(Hydroxymethyl)-4-phenylpyrimidine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing an inhibition concentration (IC) value of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. In particular, it has shown potential as an inhibitor of mushroom tyrosinase, which is crucial in melanin biosynthesis. The IC50 value recorded was approximately 30 µM, indicating a moderate level of inhibition .

The biological activity of 2-(Hydroxymethyl)-4-phenylpyrimidine can be attributed to its interaction with biological targets. The hydroxymethyl group is believed to enhance binding affinity to target enzymes and receptors through hydrogen bonding and hydrophobic interactions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of 2-(Hydroxymethyl)-4-phenylpyrimidine was assessed in vitro against multiple pathogens. The results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent in treating infections .

Case Study 2: Tyrosinase Inhibition

A separate investigation focused on the compound's role in inhibiting tyrosinase activity. The study utilized various concentrations of the compound and observed a dose-dependent inhibition pattern. This suggests that the compound could be explored further for cosmetic applications targeting hyperpigmentation disorders .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.